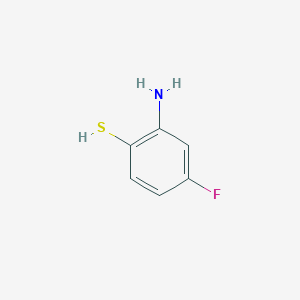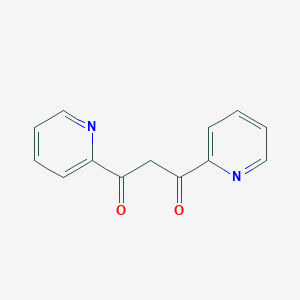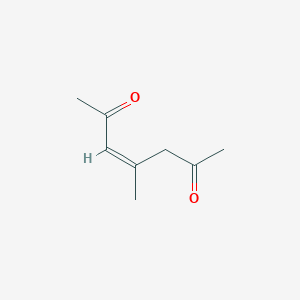
16-ニトロキシステアレート
概要
説明
16-Nitroxystearate: is a synthetic compound that belongs to the class of nitroxides, which are stable free radicals. It is characterized by the presence of a nitroxide group attached to the sixteenth carbon of a stearic acid chain. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
科学的研究の応用
Chemistry: 16-Nitroxystearate is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the dynamics and structure of biological membranes .
Biology: It is employed in the study of membrane fluidity and the activity of membrane-bound enzymes such as sodium/potassium ATPase .
Medicine: Research on 16-Nitroxystearate includes its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: In industrial applications, 16-Nitroxystearate is used as a stabilizer in polymer chemistry and as an antioxidant in various formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-Nitroxystearate typically involves the nitration of stearic acid derivatives. The process begins with the esterification of stearic acid to form stearate esters, followed by the introduction of a nitroxide group at the sixteenth carbon position. This can be achieved through various nitration reactions under controlled conditions to ensure the stability of the nitroxide group.
Industrial Production Methods: Industrial production of 16-Nitroxystearate involves large-scale nitration processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific reaction temperatures is crucial to optimize yield and purity. The final product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: 16-Nitroxystearate undergoes several types of chemical reactions, including:
Oxidation: The nitroxide group can be oxidized to form oxoammonium ions.
Reduction: The nitroxide group can be reduced to form hydroxylamines.
Substitution: The nitroxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxoammonium ions.
Reduction: Formation of hydroxylamines.
Substitution: Formation of substituted stearates with different functional groups.
作用機序
The mechanism of action of 16-Nitroxystearate involves its interaction with lipid membranes. The nitroxide group acts as a spin label, allowing researchers to monitor changes in membrane order and fluidity. It can also influence the activity of membrane-bound enzymes by altering the local environment of the lipid bilayer .
類似化合物との比較
5-Nitroxystearate: Another nitroxide derivative of stearic acid, differing in the position of the nitroxide group.
16-DOXYL-stearic acid: A similar compound with a different functional group attached to the sixteenth carbon.
Uniqueness: 16-Nitroxystearate is unique due to its specific position of the nitroxide group, which provides distinct properties in terms of membrane interaction and stability. This makes it particularly useful in studies involving membrane dynamics and enzyme activity.
特性
IUPAC Name |
15-(2-ethyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)pentadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-22(23(26)21(2,3)19-27-22)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDFMDXURXAITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16-doxyl-stearic acid interact with its target in biological membranes?
A1: 16-Doxyl-stearic acid inserts itself into the hydrophobic core of lipid bilayers. [, , , , ] Its nitroxyl group, located at the 16th carbon atom of the stearic acid chain, provides a paramagnetic center that can be detected by EPR spectroscopy. [, ] This allows researchers to study the dynamics and organization of the membrane interior.
Q2: What is the molecular formula and weight of 16-doxyl-stearic acid?
A2: The molecular formula is C22H42NO4 and the molecular weight is 372.58 g/mol.
Q3: What are the key spectroscopic features of 16-doxyl-stearic acid?
A4: Its EPR spectrum exhibits characteristic hyperfine splitting patterns that are sensitive to the probe's rotational motion and the polarity of its microenvironment. [, ] Changes in these patterns provide information about membrane fluidity, order, and interactions with other molecules. []
Q4: Is 16-doxyl-stearic acid compatible with various biological systems?
A5: Yes, it has been successfully incorporated into a wide range of biological membranes, including erythrocyte membranes, liposomes, synaptosomes, and mitochondria. [, , , ]
Q5: Does 16-doxyl-stearic acid exhibit catalytic activity?
A5: 16-Doxyl-stearic acid is not known to possess intrinsic catalytic properties. Its primary role is as a probe molecule for studying membrane structure and dynamics using EPR spectroscopy.
Q6: Has 16-doxyl-stearic acid been used in computational studies?
A8: Yes, it has been employed in molecular dynamics (MD) simulations to investigate membrane properties and interactions. [] These simulations provide insights into the behavior of 16-doxyl-stearic acid within lipid bilayers and its influence on membrane properties. []
Q7: How does the position of the doxyl group in stearic acid influence its membrane localization and EPR spectral properties?
A9: The position of the doxyl group determines the depth of insertion within the lipid bilayer. 16-Doxyl-stearic acid, with the doxyl group near the end of the fatty acid chain, probes the membrane core, while 5-doxyl-stearic acid, with the doxyl group closer to the headgroup region, provides information about the membrane surface. [, ] This difference in localization leads to distinct EPR spectral characteristics, reflecting the different microenvironments experienced by the probes. []
Q8: How is the stability of 16-doxyl-stearic acid maintained?
A10: 16-Doxyl-stearic acid is typically stored as a solid or in organic solvents to prevent oxidation and degradation. [] For membrane incorporation, it is often dissolved in a small volume of ethanol or another suitable organic solvent before being added to the membrane suspension.
Q9: What SHE regulations are applicable to research involving 16-doxyl-stearic acid?
A9: While not a pharmaceutical, standard laboratory safety protocols for handling chemicals should be followed. This includes wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.
Q10: How has the use of 16-doxyl-stearic acid in membrane research evolved?
A27: Since its introduction, 16-doxyl-stearic acid has been instrumental in advancing our understanding of membrane structure and dynamics. [] Its use in combination with EPR spectroscopy has enabled researchers to investigate various membrane-related phenomena, including phase transitions, lipid-protein interactions, and the effects of external agents on membrane properties.
Q11: What are the potential cross-disciplinary applications of 16-doxyl-stearic acid research?
A28: The knowledge gained from studying membranes using 16-doxyl-stearic acid and EPR spectroscopy has implications for various fields, including drug delivery, material science, and nanotechnology. [] For example, understanding how molecules interact with and perturb membranes is crucial for designing effective drug delivery systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)





![[(Z)-but-2-en-2-yl]-trimethylsilane](/img/structure/B162637.png)





